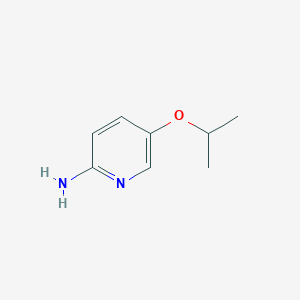

5-Isopropoxypyridin-2-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

5-propan-2-yloxypyridin-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O/c1-6(2)11-7-3-4-8(9)10-5-7/h3-6H,1-2H3,(H2,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMUFHKXRJSXARI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CN=C(C=C1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Preparative Strategies for 5 Isopropoxypyridin 2 Amine and Its Derivatives

Direct Synthesis Routes to 5-Isopropoxypyridin-2-amine

Direct synthetic strategies for this compound focus on the construction of the core structure through key bond-forming reactions, including the introduction of the amino and isopropoxy groups onto the pyridine (B92270) ring.

Amination Reactions of Substituted Pyridines

The introduction of an amino group at the C-2 position of a pre-functionalized 5-isopropoxypyridine ring is a common and effective strategy. This is often achieved through nucleophilic aromatic substitution (SNAr) or palladium-catalyzed amination reactions. For instance, starting from a 2-halopyridine derivative, such as 2-bromo-5-isopropoxypyridine, amination can be accomplished using ammonia or an ammonia equivalent. The Buchwald-Hartwig amination, a powerful palladium-catalyzed cross-coupling reaction, is particularly well-suited for this transformation, allowing for the formation of the C-N bond under relatively mild conditions. wikipedia.org The reaction's versatility stems from the use of specialized phosphine ligands that facilitate the catalytic cycle. acsgcipr.org The choice of ligand, base, and solvent is crucial for achieving high yields and purity.

| Precursor | Reagent | Catalyst System | Conditions | Product |

| 2-Bromo-5-isopropoxypyridine | Ammonia or Ammonia Surrogate | Pd Catalyst (e.g., Pd₂(dba)₃) + Ligand (e.g., XPhos, SPhos) | Base (e.g., NaOtBu), Solvent (e.g., Toluene), Heat | This compound |

| 2-Chloro-5-isopropoxypyridine | Ammonia | High Pressure & Temperature | - | This compound |

Etherification Approaches for Isopropoxy Group Introduction

An alternative approach involves the introduction of the isopropoxy group onto a pre-existing 2-aminopyridine (B139424) scaffold. A key precursor for this strategy is 2-amino-5-hydroxypyridine (B112774). The Williamson ether synthesis is a classical and widely used method for this purpose. wikipedia.orgmasterorganicchemistry.comyoutube.comyoutube.com In this reaction, the hydroxyl group of 2-amino-5-hydroxypyridine is deprotonated with a suitable base, such as sodium hydride or potassium carbonate, to form the corresponding alkoxide. This nucleophilic alkoxide then displaces a halide from an isopropyl electrophile, typically isopropyl bromide or iodide, to form the desired ether linkage. A convenient four-step synthesis of 2-amino-5-hydroxypyridine has been reported, starting from the protection of 2-amino-5-bromopyridine. researchgate.netnih.gov

| Reactant 1 | Reactant 2 | Base | Solvent | Product |

| 2-Amino-5-hydroxypyridine | Isopropyl Bromide | NaH or K₂CO₃ | DMF or THF | This compound |

| 2-Amino-5-hydroxypyridine | 2-Iodopropane | Cs₂CO₃ | Acetonitrile | This compound |

Reductive Pathways for Precursor Conversion

Reductive strategies provide another avenue for the synthesis of this compound. A common approach involves the reduction of a nitro group at the 2-position of a 5-isopropoxypyridine ring. For example, 2-isopropoxy-5-nitropyridine can be synthesized and subsequently reduced to the corresponding amine. chemspider.com The reduction of the nitro group can be achieved using various reducing agents, such as catalytic hydrogenation with palladium on carbon (Pd/C) and hydrogen gas, or by using metal catalysts in the presence of a hydrogen donor like hydrazine or sodium borohydride. organic-chemistry.orgrsc.org This method is particularly useful when the corresponding nitro-substituted pyridine precursor is readily accessible.

| Precursor | Reducing Agent | Catalyst (if applicable) | Solvent | Product |

| 2-Isopropoxy-5-nitropyridine | H₂ | Pd/C | Ethanol or Methanol | This compound |

| 2-Isopropoxy-5-nitropyridine | SnCl₂·2H₂O | - | Ethyl Acetate | This compound |

| 2-Isopropoxy-5-nitropyridine | Fe / NH₄Cl | - | Ethanol/Water | This compound |

Advanced Catalytic Methods in the Synthesis of this compound Analogues

The synthesis of analogues of this compound often employs powerful transition-metal-catalyzed cross-coupling reactions. These methods allow for the efficient and modular construction of a diverse range of derivatives by forming new carbon-carbon or carbon-nitrogen bonds.

Palladium-Catalyzed Coupling Reactions (e.g., Buchwald-Hartwig Amination, Suzuki-Miyaura Coupling involving pyridine precursors)

The Buchwald-Hartwig amination is a cornerstone of modern synthetic organic chemistry for the formation of C-N bonds. wikipedia.orgacsgcipr.orgorganic-chemistry.orgresearchgate.net In the context of this compound analogues, this reaction can be used to couple various amines with a 2-halo-5-isopropoxypyridine precursor, leading to a wide array of N-substituted derivatives. The reaction is catalyzed by palladium complexes with bulky, electron-rich phosphine ligands. wikipedia.org

The Suzuki-Miyaura coupling is another indispensable tool for the formation of C-C bonds. nih.govlibretexts.orgtcichemicals.com This reaction enables the coupling of a pyridine-based halide or triflate with a boronic acid or boronate ester. For the synthesis of this compound analogues, one could envision coupling 2-amino-5-bromopyridine with an isopropoxy-substituted aryl or vinyl boronic acid. Conversely, a boronic acid derivative of this compound could be coupled with various aryl or heteroaryl halides. The choice of catalyst, ligand, and base is critical for the success of these transformations, especially with heteroaromatic substrates. nih.gov

| Reaction Type | Pyridine Precursor | Coupling Partner | Catalyst System | Product Class |

| Buchwald-Hartwig | 2-Bromo-5-isopropoxypyridine | Primary/Secondary Amine | Pd₂(dba)₃ / Biarylphosphine Ligand | N-Aryl/Alkyl-5-isopropoxypyridin-2-amines |

| Suzuki-Miyaura | 2-Amino-5-bromopyridine | Isopropoxyphenylboronic acid | Pd(PPh₃)₄ / Base | 2-Amino-5-(isopropoxyphenyl)pyridines |

| Suzuki-Miyaura | 2-Amino-5-iodopyridine | Alkyl/Aryl boronic ester | PdCl₂(dppf) / Base | 5-Substituted-2-aminopyridines |

Nucleophilic Aromatic Substitution (SNAr) Strategies for Pyridine Functionalization

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for the functionalization of electron-deficient aromatic rings, such as pyridines bearing electron-withdrawing groups. researchgate.netresearchgate.net The reaction proceeds through an addition-elimination mechanism, involving the formation of a Meisenheimer complex. For the synthesis of this compound analogues, a 2-halopyridine substituted with an electron-withdrawing group at the 5-position (e.g., a nitro group) can serve as an excellent substrate. For example, 2-chloro-5-nitropyridine can react with sodium isopropoxide to introduce the isopropoxy group. Subsequent reduction of the nitro group would then yield the desired 2-amino functionality. nih.gov The reactivity of the halopyridine is crucial, with fluoro and chloro derivatives often being more reactive than their bromo or iodo counterparts in SNAr reactions.

| Pyridine Substrate | Nucleophile | Conditions | Intermediate/Product |

| 2-Chloro-5-nitropyridine | Sodium Isopropoxide | Isopropanol, Heat | 2-Isopropoxy-5-nitropyridine |

| 2-Fluoro-5-cyanopyridine | Various Nucleophiles | Base, Solvent | 2-Substituted-5-cyanopyridines |

Organometallic Reagent Applications in Pyridine Derivatization

The functionalization of pyridine rings is a cornerstone of heterocyclic chemistry, and organometallic reagents play a pivotal role in these transformations. Two major strategies involving organometallic intermediates are central to the synthesis of substituted pyridines like this compound: the use of pyridyl organometallic nucleophiles and transition-metal-catalyzed cross-coupling reactions.

One key approach involves the generation of a pyridyl Grignard reagent. For instance, 5-bromo-2-iodopyridine can undergo an iodine-magnesium exchange reaction to efficiently synthesize 5-bromopyridyl-2-magnesium chloride. nih.gov This reactive organometallic intermediate can then react with a variety of electrophiles to introduce functionality at the 2-position of the pyridine ring. nih.gov While not a direct synthesis of the target amine, this method provides a versatile precursor for subsequent amination.

The most prominent application of organometallic chemistry in this context is the palladium-catalyzed Buchwald-Hartwig amination. scienceopen.com This reaction has become an extremely general and powerful tool for forming carbon-nitrogen (C-N) bonds, a crucial step in the synthesis of aromatic amines from aryl halides. acs.orgresearchgate.net The synthesis of N-arylpyrimidin-2-amines, for example, has been successfully achieved by applying a Buchwald-Hartwig amination protocol to couple aminopyrimidines with aryl bromides. nih.gov This methodology is directly applicable to the synthesis of this compound, typically by coupling 2-chloro- or 2-bromo-5-isopropoxypyridine with an ammonia surrogate or a primary amine that can be deprotected. The reaction involves a palladium catalyst, a suitable phosphine ligand, and a base to create the C-N bond with high efficiency. scienceopen.comresearchgate.net

| Organometallic Strategy | Reagents & Conditions | Application to Pyridine Derivatization | Reference Example |

|---|---|---|---|

| Grignard Reagent Formation | 5-bromo-2-iodopyridine + i-PrMgCl | Creates a nucleophilic C2 position for reaction with electrophiles. | Synthesis of 5-bromopyridyl-2-magnesium chloride. nih.gov |

| Buchwald-Hartwig Amination | Aryl Halide (e.g., 2-bromo-5-isopropoxypyridine), Amine, Pd-catalyst, Ligand, Base | Forms the C-N bond to introduce the 2-amino group directly. | General synthesis of N-arylpyrimidin-2-amines. nih.gov |

Optimization of Reaction Conditions and Process Chemistry Studies

The successful synthesis of this compound, particularly on a larger scale, is highly dependent on the optimization of reaction conditions. Key factors include the choice of solvent, the catalyst system, and, for the synthesis of more complex analogues, the control of stereochemistry.

The choice of solvent can significantly influence the rate and outcome of the reactions used to synthesize aminopyridines. In nucleophilic aromatic substitution (SNAr) reactions, which are a potential pathway for amination, polar solvents are generally favored as they can help stabilize the charged intermediates. libretexts.org However, the specific type of polar solvent is critical. Polar aprotic solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and nitromethane are often effective. rsc.org

| Solvent Class | Examples | General Effect on SNAr / Buchwald-Hartwig Amination |

|---|---|---|

| Polar Protic | Water, Ethanol, Methanol | Can stabilize ions but may also solvate the nucleophile, potentially reducing its reactivity. libretexts.orgresearchgate.net |

| Polar Aprotic | DMSO, DMF, Acetonitrile | Generally accelerate SNAr reactions by solvating cations while leaving the anion/nucleophile reactive. nih.gov |

| Non-Polar Aprotic | Toluene (B28343), Dioxane, THF | Commonly used in Pd-catalyzed cross-coupling; choice depends on reactant solubility and reaction temperature. nih.gov |

For C-N cross-coupling reactions, the design and selection of the catalyst and its supporting ligand are paramount for achieving high yield and selectivity. acs.org The catalyst system typically consists of a palladium precursor, such as Pd(OAc)₂ or [Pd(allyl)Cl]₂, and a phosphine ligand. While early systems used simple ligands like triphenylphosphine, these often required harsh conditions and had limited scope. scienceopen.com

The development of bulky, electron-rich biarylphosphine ligands has revolutionized Buchwald-Hartwig amination. scienceopen.com Ligands such as XPhos, BrettPhos, and xantphos have demonstrated superior performance in the amination of aryl and heteroaryl halides, including challenging substrates. scienceopen.comnih.govsemanticscholar.org These advanced ligands promote the key steps of oxidative addition and reductive elimination in the catalytic cycle, allowing reactions to proceed under milder conditions with lower catalyst loadings and broader substrate scope. mit.edu For example, in the synthesis of quinolinequinone derivatives, switching from triphenylphosphine to ligands like Xphos and Brettphos resulted in greatly improved yields and shorter reaction times. scienceopen.com The judicious choice of ligand is critical for preventing side reactions and for successfully coupling less reactive substrates like aryl chlorides. researchgate.net

| Ligand | Class | Key Features | Typical Application |

|---|---|---|---|

| Triphenylphosphine (PPh₃) | Monodentate Phosphine | Early generation ligand, limited activity. | Often requires harsh conditions, less effective for challenging substrates. scienceopen.com |

| Xantphos | Bidentate Phosphine | Wide bite angle, promotes reductive elimination. | Effective in coupling with a range of amines and aryl halides. nih.gov |

| XPhos | Biaryl Monophosphine | Bulky and electron-rich, highly active. | Coupling of aryl chlorides and other challenging substrates. nih.gov |

| BrettPhos | Biaryl Monophosphine | Highly effective for a wide range of C-N couplings, including with heterocyclic amines. scienceopen.comsemanticscholar.org | Used in multi-kilo scale synthesis. semanticscholar.org |

The parent compound, this compound, is achiral. However, the development of stereoselective methods is crucial for synthesizing chiral analogues, which are of significant interest in medicinal chemistry. The catalytic asymmetric synthesis of chiral pyridine derivatives is a challenging but important field. chim.it

Strategies to introduce chirality into analogues of this compound could involve several approaches. One method is the catalytic asymmetric reduction of a prochiral derivative, such as a pyridyl ketone or imine, using a chiral catalyst. chim.it For example, the asymmetric hydrogenation of pyridyl ketones using a chiral ruthenium catalyst can produce chiral alcohols with high enantioselectivity. rsc.org

Another approach is the enantioselective dearomatization of the pyridine ring. For instance, the copper-catalyzed 1,4-dearomatization of pyridinium (B92312) salts using Grignard reagents in the presence of a chiral ligand can yield enantioenriched 1,4-dihydropyridines. nih.govacs.org These chiral intermediates can then be further functionalized. While these methods have not been specifically reported for this compound, they represent the state-of-the-art in creating chiral pyridine-containing molecules and could be adapted to synthesize chiral analogues. chim.it The synthesis of novel chiral pyridine-aminophosphine ligands also provides new tools for developing further asymmetric transformations. rsc.org

Chemical Reactivity and Mechanistic Investigations of 5 Isopropoxypyridin 2 Amine

Reactivity of the Pyridine (B92270) Ring System

The pyridine ring in 5-Isopropoxypyridin-2-amine is activated towards electrophilic attack by the strong electron-donating effects of both the amino and isopropoxy groups. Conversely, these substituents can influence the susceptibility of the ring to nucleophilic attack.

Electrophilic Aromatic Substitution (EAS) Patterns

The directing effects of the amino and isopropoxy groups are crucial in determining the regioselectivity of electrophilic aromatic substitution reactions. The -NH₂ and -O-isopropyl groups are both ortho-, para-directing activators. In the case of 2-aminopyridine (B139424), nitration is a well-studied example of electrophilic aromatic substitution. The reaction of 2-aminopyridine with a mixture of nitric and sulfuric acids typically yields a mixture of 2-amino-3-nitropyridine and 2-amino-5-nitropyridine. The formation of the 5-nitro isomer is often favored. For instance, the nitration of 2-aminopyridine can yield 2-amino-5-nitropyridine as the major product.

In a related compound, 2-amino-5-chloropyridine, nitration also occurs, leading to the formation of 2-nitramino-5-chloropyridine, which can be rearranged to 2-amino-3-nitro-5-chloropyridine and 2-amino-5-nitro-5-chloropyridine.

Reaction Mechanism Elucidation for Key Synthetic Transformations

Detailed mechanistic studies specifically for reactions involving this compound are scarce in the available literature. However, the mechanisms of key transformations can be understood by analogy to well-studied reactions of substituted pyridines and anilines. Computational chemistry provides powerful tools for elucidating these reaction pathways. rsc.org

Transition State Analysis

Transition state analysis is a crucial tool for understanding the kinetics and feasibility of a chemical reaction. For reactions involving this compound, such as the ether cleavage or electrophilic aromatic substitution, computational methods like Density Functional Theory (DFT) could be employed to model the transition states.

For the acidic cleavage of the isopropoxy group, a transition state analysis would help to determine whether the reaction proceeds via an SN1 or SN2 pathway by calculating the activation energies for both possibilities. This analysis would involve modeling the protonated ether intermediate and the subsequent approach of the nucleophile.

In the case of electrophilic substitution on the pyridine ring, transition state calculations can predict the regioselectivity of the reaction by comparing the energies of the transition states leading to substitution at different positions on the ring. The electron-donating amino and isopropoxy groups would be expected to direct incoming electrophiles, and transition state analysis could quantify this directing effect.

Computational Approaches to Reaction Pathways

Computational chemistry offers a powerful lens through which to view reaction mechanisms at a molecular level. rsc.org Methods such as DFT are commonly used to map out the entire energy profile of a reaction, from reactants to products, including all intermediates and transition states. researchgate.net

For a reaction such as the synthesis of a derivative of this compound, computational modeling can provide valuable insights. For example, in a multi-component reaction to synthesize a complex pyridine derivative, computational analysis can help to elucidate the sequence of bond-forming events and identify the rate-determining step. nih.gov

While specific computational studies on this compound were not found, the general approach would involve:

Geometry Optimization: Calculating the lowest energy structures of reactants, intermediates, transition states, and products.

Frequency Calculations: To confirm that optimized structures correspond to energy minima (reactants, products, intermediates) or first-order saddle points (transition states).

Intrinsic Reaction Coordinate (IRC) Calculations: To verify that a calculated transition state connects the correct reactants and products.

These computational approaches provide a theoretical framework to understand and predict the chemical reactivity of molecules like this compound, guiding synthetic efforts and the development of new chemical transformations.

Advanced Structural and Conformational Analysis of 5 Isopropoxypyridin 2 Amine and Its Conjugates

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the structure of molecules in solution. For 5-Isopropoxypyridin-2-amine, ¹H and ¹³C NMR provide detailed information about its atomic connectivity and electronic environment.

Elucidation of Solution-State Conformations

The conformation of this compound in solution is determined by analyzing chemical shifts (δ) and spin-spin coupling constants (J) from its NMR spectra. The isopropoxy group and the amino group, being electron-donating, significantly influence the electron density of the pyridine (B92270) ring, which is reflected in the chemical shifts of the ring's protons and carbons.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the amino protons, and the protons of the isopropoxy group.

Aromatic Protons: The pyridine ring has three protons. The proton at the C6 position is expected to be a doublet, the proton at C4 a doublet of doublets, and the proton at C3 a doublet. Their chemical shifts are influenced by the electron-donating effects of both the amino and isopropoxy groups. Protons on carbons adjacent to nitrogen are typically deshielded and appear at lower fields.

Amino Protons (-NH₂): The two protons of the primary amine group typically appear as a broad singlet. The chemical shift can vary depending on the solvent, concentration, and temperature due to hydrogen bonding.

Isopropoxy Protons (-OCH(CH₃)₂): This group will show a septet for the methine proton (-CH) and a doublet for the six equivalent methyl protons (-CH₃).

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| H6 (Pyridine) | ~7.8 - 8.2 | Doublet (d) |

| H4 (Pyridine) | ~7.3 - 7.6 | Doublet of Doublets (dd) |

| H3 (Pyridine) | ~6.4 - 6.8 | Doublet (d) |

| -NH₂ | ~4.5 - 5.5 (broad) | Singlet (s) |

| -OCH(CH₃)₂ | ~4.5 - 4.8 | Septet (sept) |

| -OCH(CH₃)₂ | ~1.3 - 1.4 | Doublet (d) |

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the carbon framework of the molecule. Each carbon atom in a unique electronic environment gives a distinct signal.

Pyridine Carbons: The chemical shifts of the five carbons in the pyridine ring are sensitive to the positions of the substituents. The carbon atom attached to the electronegative nitrogen (C2) and the oxygen of the isopropoxy group (C5) will be significantly deshielded.

Isopropoxy Carbons: The methine carbon (-CH) will appear at a lower field than the two equivalent methyl carbons (-CH₃).

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C2 (Pyridine) | ~158 - 162 |

| C6 (Pyridine) | ~145 - 150 |

| C5 (Pyridine) | ~148 - 152 |

| C3 (Pyridine) | ~110 - 115 |

| C4 (Pyridine) | ~120 - 125 |

| -OCH(CH₃)₂ | ~68 - 72 |

| -OCH(CH₃)₂ | ~21 - 23 |

Dynamic NMR for Rotational Barriers and Interconversion

Dynamic NMR (DNMR) involves recording NMR spectra at various temperatures to study dynamic processes like conformational changes. For this compound, DNMR can be used to investigate the rotational barriers around the C5-O and O-C(isopropyl) bonds.

At low temperatures, the rotation around these bonds may become slow on the NMR timescale, potentially leading to the observation of distinct signals for different conformers (rotamers). As the temperature is increased, the rate of rotation increases, causing these signals to broaden, coalesce, and eventually sharpen into a time-averaged signal. By analyzing the changes in the lineshape of the signals with temperature, it is possible to calculate the activation energy (ΔG‡) for the rotational barrier. For similar N-alkoxy compounds, these barriers are often measurable, providing insight into the steric and electronic effects governing conformational stability.

Advanced 2D and 3D NMR Techniques for Complex Structures

For more complex structures, such as conjugates of this compound, one-dimensional NMR spectra can become crowded and difficult to interpret. In such cases, two-dimensional (2D) NMR techniques are indispensable.

COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. It would show correlations between H3-H4 and H4-H6 (if coupling exists) on the pyridine ring, and between the methine and methyl protons of the isopropoxy group.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms they are directly attached to. It is essential for unambiguously assigning the ¹H and ¹³C signals of the pyridine ring and the isopropoxy group.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for establishing the connectivity across the molecule, for instance, showing a correlation from the isopropoxy methine proton to the C5 of the pyridine ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique shows correlations between protons that are close in space, even if they are not directly bonded. It can provide crucial information about the preferred three-dimensional conformation in solution, for example, by showing spatial proximity between the isopropoxy protons and the H4 or H6 protons of the pyridine ring.

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the vibrational modes of a molecule. These are determined by the masses of the atoms, the geometry of the molecule, and the strength of its chemical bonds.

Characterization of Functional Group Vibrations and Molecular Interactions

The IR and Raman spectra of this compound are characterized by vibrations of the amino group, the isopropoxy group, and the pyridine ring.

N-H Vibrations: As a primary aromatic amine, the molecule is expected to show two N-H stretching bands in the region of 3300-3500 cm⁻¹. The asymmetric stretch occurs at a higher frequency than the symmetric stretch. A strong N-H scissoring (bending) vibration is expected around 1600-1650 cm⁻¹. Broad out-of-plane wagging can be observed in the 650-900 cm⁻¹ region.

C-O Vibrations: The ether linkage (C-O-C) gives rise to characteristic stretching vibrations. A strong, asymmetric C-O-C stretching band is expected in the 1200-1300 cm⁻¹ region, which is typical for aryl ethers. A weaker symmetric stretch may also be present at a lower frequency.

Pyridine Ring Vibrations: The pyridine ring has several characteristic vibrational modes, including C=C and C=N stretching vibrations, which typically appear in the 1400-1600 cm⁻¹ region. C-H in-plane and out-of-plane bending vibrations also produce distinct bands. The substitution pattern on the ring influences the exact positions of these bands.

Intermolecular interactions, particularly hydrogen bonding involving the -NH₂ group, can cause broadening and a shift to lower frequencies for the N-H stretching bands.

Table 3: Characteristic IR and Raman Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Predicted Frequency Range (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |

| Asymmetric N-H Stretch | -NH₂ | 3420 - 3520 | Medium | Weak-Medium |

| Symmetric N-H Stretch | -NH₂ | 3340 - 3420 | Medium | Weak-Medium |

| Aromatic C-H Stretch | Pyridine | 3000 - 3100 | Medium | Strong |

| Aliphatic C-H Stretch | -CH(CH₃)₂ | 2850 - 2980 | Strong | Strong |

| N-H Scissoring (Bending) | -NH₂ | 1600 - 1650 | Strong | Medium |

| C=C, C=N Ring Stretch | Pyridine | 1400 - 1600 | Strong | Strong |

| Asymmetric C-O-C Stretch | Aryl Ether | 1200 - 1300 | Strong | Medium |

| C-N Stretch | Aromatic Amine | 1250 - 1360 | Strong | Medium |

| N-H Wagging | -NH₂ | 650 - 900 | Broad, Medium | Weak |

Conformational Polymorphism Analysis (if applicable)

Polymorphism refers to the ability of a solid compound to exist in more than one crystal form or structure. Different polymorphs can have distinct physical properties. Vibrational spectroscopy is a sensitive technique for identifying and characterizing polymorphism.

If this compound exhibits conformational polymorphism, different solid-state forms would arise from variations in molecular conformation (e.g., different orientations of the isopropoxy group) and intermolecular interactions (e.g., different hydrogen-bonding networks). These differences in the crystal lattice would lead to subtle but measurable changes in the IR and Raman spectra. Specifically, shifts in the lattice-sensitive low-frequency modes (typically below 200 cm⁻¹) and changes in the N-H and C-O stretching regions would be indicative of different polymorphic forms. While specific studies on this compound are not prevalent, the methodology is widely applied to similar aromatic amines and pyridine derivatives to ensure control over their solid-state properties.

X-ray Crystallography and Solid-State Structural Investigations

X-ray crystallography provides definitive information on the three-dimensional structure of a molecule in the solid state, offering insights into bond lengths, bond angles, and the spatial arrangement of atoms. For this compound, while specific crystallographic data is not widely published, its structural characteristics can be reliably predicted based on extensive studies of related 2-aminopyridine (B139424) derivatives.

Determination of Molecular and Supramolecular Architecture

The molecular architecture of this compound consists of a planar pyridine ring substituted with an amino group at the C2 position and an isopropoxy group at the C5 position. The endocyclic C-N-C angle of the pyridine ring is expected to be slightly widened due to protonation or hydrogen bonding at the ring nitrogen. The exocyclic amino group and the isopropoxy group introduce specific functionalities that dictate the molecule's interactions and packing in the crystal lattice.

Analysis of Intermolecular Interactions (e.g., hydrogen bonding networks)

Intermolecular interactions are fundamental to understanding the solid-state structure and properties of a crystalline material. In this compound, a hierarchy of these interactions governs the crystal packing.

Hydrogen Bonding: The most significant intermolecular force is hydrogen bonding. The 2-amino group is an excellent hydrogen-bond donor, while the pyridine ring nitrogen is a strong hydrogen-bond acceptor. rsc.org This donor-acceptor pairing is the basis for the primary supramolecular organization.

N-H···N Interactions: This is the dominant interaction, leading to the formation of the R²₂(8) dimer motif discussed previously. Theoretical and experimental studies on similar molecules show these bonds to be strong and directional, effectively guiding the self-assembly process. acs.orgnih.govmdpi.com

Other Potential Hydrogen Bonds: While the N-H···N interaction is primary, the second hydrogen atom of the amino group and the oxygen atom of the isopropoxy group can participate in weaker hydrogen bonds. These may include N-H···O interactions with the ether oxygen or C-H···N and C-H···O interactions, which further stabilize the three-dimensional crystal lattice. nih.gov

The table below summarizes the expected hydrogen bond parameters based on typical values observed in related 2-aminopyrimidine (B69317) and 2-aminopyridine structures. mdpi.comnih.gov

| Donor (D) | H | Acceptor (A) | D···A Distance (Å) | D-H···A Angle (°) | Motif Type |

| N-H | H | N (pyridine) | 2.90 - 3.20 | 160 - 180 | Dimer / Catemer |

| N-H | H | O (isopropoxy) | 2.95 - 3.30 | 150 - 170 | Inter-dimer linkage |

| C-H | H | N (pyridine) | 3.20 - 3.60 | 130 - 160 | Packing stabilization |

| C-H | H | O (isopropoxy) | 3.20 - 3.70 | 130 - 160 | Packing stabilization |

Crystal Engineering and Polymorphism Studies

Crystal Engineering: The predictable and robust nature of the N-H···N hydrogen-bonded dimer makes the 2-aminopyridine moiety a valuable tool in crystal engineering. mdpi.com This reliability allows for the rational design of multicomponent crystals (cocrystals and salts) with desired structural features and properties. rsc.org By combining this compound with other molecules containing complementary hydrogen bond functionalities (e.g., carboxylic acids), it is possible to construct novel supramolecular architectures where the aminopyridine dimer or a new aminopyridine-coformer synthon directs the crystal packing.

Polymorphism: Polymorphism, the ability of a compound to exist in more than one crystal form, is a common phenomenon in organic molecules, particularly those with conformational flexibility and strong directional interactions like hydrogen bonds. acs.org For this compound, polymorphism is highly probable due to two main factors:

Conformational Flexibility: The isopropoxy group can adopt different conformations relative to the pyridine ring, which can lead to different packing arrangements.

Alternative Hydrogen-Bonding Motifs: While the R²₂(8) dimer is the most common motif, 2-aminopyridine derivatives can also form other hydrogen-bonded patterns, such as a catemer motif (a chain-like structure), especially in different conformers (Z vs. E). rsc.org

The crystallization conditions, such as solvent and temperature, could favor the formation of different polymorphs, each with distinct physical properties. Studies on related N-methyl aminopyridine adducts have revealed multiple polymorphic forms that differ in the conformation of the pyridinium (B92312) cation and the specific hydrogen-bonding patterns. acs.org

Mass Spectrometry for Fragmentation Patterns and Structural Confirmation

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of its ions. The expected molecular formula for this compound is C₈H₁₂N₂O, with a monoisotopic mass of 152.0950 Da.

In an electron ionization (EI) mass spectrum, the molecule would first form a molecular ion (M⁺•) at m/z 152. This molecular ion would then undergo a series of fragmentation reactions, providing a characteristic fingerprint. The primary fragmentation pathways are predicted to involve the isopropoxy substituent, as it is the most labile part of the molecule.

Predicted Fragmentation Pathways:

Loss of Propene: A common fragmentation for alkyl ethers is the loss of an alkene via a rearrangement reaction. For the isopropoxy group, this would involve the loss of propene (C₃H₆, 42 Da), leading to the formation of a radical cation of 2-amino-5-hydroxypyridine (B112774) at m/z 110 . This is often a major fragmentation pathway.

Loss of a Methyl Radical: Alpha-cleavage within the isopropoxy group can lead to the loss of a methyl radical (•CH₃, 15 Da), resulting in a stable oxonium ion at m/z 137 . This peak is expected to be significant.

Loss of an Isopropyl Radical: Cleavage of the C-O bond can result in the loss of the isopropyl group as a radical (•C₃H₇, 43 Da), forming an ion at m/z 109 .

Pyridine Ring Fragmentation: Following initial side-chain losses, the resulting pyridine ring ions can undergo characteristic fragmentation. A common pathway for pyridines is the loss of hydrogen cyanide (HCN, 27 Da). For example, the ion at m/z 110 could lose HCN to produce a fragment at m/z 83 .

The table below summarizes the predicted major fragments for this compound in an EI-MS experiment.

| m/z (Predicted) | Ion Formula | Identity / Origin |

| 152 | [C₈H₁₂N₂O]⁺• | Molecular Ion (M⁺•) |

| 137 | [C₇H₉N₂O]⁺ | [M - CH₃]⁺ |

| 110 | [C₅H₆N₂O]⁺• | [M - C₃H₆]⁺• (Loss of propene) |

| 109 | [C₅H₅N₂O]⁺ | [M - C₃H₇]⁺ (Loss of isopropyl radical) |

| 94 | [C₅H₆N₂]⁺• | Ion from loss of isopropoxy radical + H |

| 83 | [C₄H₅NO]⁺• | [M - C₃H₆ - HCN]⁺• |

These predictable fragmentation patterns, particularly the prominent losses related to the isopropoxy group, allow for the unambiguous structural confirmation of this compound and its distinction from other isomers.

Computational Chemistry and Theoretical Modeling Studies

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in predicting the fundamental properties of a molecule from first principles. researchgate.net These calculations solve approximations of the Schrödinger equation to determine the electronic structure and energy of the molecule. A common approach involves geometry optimization using a functional like B3LYP combined with a basis set such as 6-311G++(d,p) to accurately model the molecule's ground state. ijret.org

Electronic Structure and Molecular Orbital Analysis (e.g., HOMO-LUMO)

The electronic character of 5-Isopropoxypyridin-2-amine is dictated by its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical descriptor of chemical reactivity, kinetic stability, and polarizability. ijret.org A smaller gap suggests a molecule is more reactive and polarizable. ijret.org

For this compound, the electron-donating nature of the amino (-NH₂) and isopropoxy (-OCH(CH₃)₂) groups is expected to raise the energy of the HOMO, while the pyridine (B92270) ring acts as an electron-accepting framework influencing the LUMO. Quantum chemical calculations can precisely determine the energies of these orbitals and visualize their spatial distribution. The HOMO is anticipated to be localized primarily on the electron-rich amino group and the pyridine ring, whereas the LUMO is likely distributed across the pyridine ring system.

Table 1: Illustrative Frontier Molecular Orbital Energies for this compound Note: The following data is hypothetical and serves for illustrative purposes based on typical values for similar aminopyridine derivatives.

| Parameter | Energy (eV) | Description |

|---|---|---|

| EHOMO | -5.65 | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | -2.25 | Energy of the Lowest Unoccupied Molecular Orbital |

Energetics of Molecular Transformations and Reaction Pathways

Quantum chemical methods are pivotal in exploring the potential energy surface of chemical reactions, allowing for the study of reaction mechanisms, transition states, and activation energies. This is crucial for predicting the regioselectivity and feasibility of molecular transformations involving this compound. acs.org

For instance, in an electrophilic aromatic substitution reaction, calculations can determine the activation energy for an electrophile attacking different positions on the pyridine ring. The electron-donating amino and isopropoxy groups are expected to activate the ring, and theoretical calculations can quantify this effect. By modeling the transition state structures for substitution at each possible site, the most favorable reaction pathway can be identified. rsc.org

Table 2: Hypothetical Calculated Activation Energies (ΔE‡) for Electrophilic Substitution Note: This data is illustrative and represents a potential outcome of a theoretical study.

| Position of Substitution | Relative Activation Energy (kcal/mol) | Predicted Reactivity |

|---|---|---|

| C3 | 15.2 | High |

| C4 | 21.5 | Low |

Prediction of Spectroscopic Properties (e.g., NMR chemical shifts, vibrational frequencies)

Theoretical calculations can accurately predict various spectroscopic properties, which is invaluable for interpreting experimental data and confirming molecular structures. acs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of ¹H and ¹³C nuclei can be calculated by determining the magnetic shielding tensors for the optimized molecular geometry. The predicted shifts for this compound would reflect the distinct electronic environments of each nucleus. For example, the protons of the amino group, the isopropoxy group, and the pyridine ring would each have characteristic predicted chemical shifts.

Table 3: Illustrative Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) Note: The following data is hypothetical and for illustrative purposes only.

| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

|---|---|---|

| C2 | - | 158.5 |

| C3 | 6.85 | 108.2 |

| C4 | 7.50 | 140.1 |

| C5 | - | 145.0 |

| C6 | 7.95 | 135.5 |

| -NH₂ | 5.50 | - |

| -OCH(CH₃)₂ | 4.60 (septet) | 70.5 |

Vibrational Spectroscopy (IR): The calculation of harmonic vibrational frequencies provides a theoretical infrared (IR) spectrum. researchgate.net This allows for the assignment of absorption bands observed in experimental IR spectra to specific molecular vibrations, such as the N-H stretching of the amino group, C-H stretching of the aromatic ring and alkyl groups, and C-O stretching of the isopropoxy ether linkage.

Table 4: Illustrative Predicted Key Vibrational Frequencies (cm⁻¹) Note: This data is hypothetical and for illustrative purposes.

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Description |

|---|---|---|

| N-H Stretch | 3450, 3350 | Asymmetric and symmetric stretching of the amino group |

| C-H Stretch (Aromatic) | 3100-3000 | Stretching of C-H bonds on the pyridine ring |

| C-H Stretch (Aliphatic) | 2980-2870 | Stretching of C-H bonds in the isopropoxy group |

| C=N, C=C Stretch | 1600-1450 | Ring stretching vibrations of the pyridine core |

Molecular Dynamics Simulations for Conformational Landscapes

While quantum chemical calculations are excellent for static, ground-state properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. researchgate.net MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals how the molecule moves, flexes, and interacts with its environment. mdpi.com

Ligand Dynamics and Flexibility Analysis

MD simulations are ideal for exploring the conformational landscape of flexible molecules like this compound. The primary sources of flexibility are the rotation around the C5-O bond of the isopropoxy group and, to a lesser extent, the C2-N bond of the amino group.

By running simulations for nanoseconds or longer, it is possible to map the potential energy surface related to the rotation of these bonds. This analysis reveals the most stable conformations (low-energy states) and the energy barriers between them. nih.gov The flexibility of the isopropoxy group can be a key determinant in how the molecule interacts with biological targets, such as enzyme active sites. tandfonline.com

Solvent Effects on Molecular Conformation

The surrounding environment can significantly influence a molecule's conformation and dynamics. nih.gov MD simulations can explicitly model the solvent (e.g., by surrounding the molecule with thousands of water molecules) or use an implicit solvent model to account for bulk solvent effects. acs.org

Simulations in different solvents can reveal how the conformational preferences of this compound change with solvent polarity. In a polar solvent like water, conformations that maximize hydrogen bonding between the amino group, the pyridine nitrogen, and water molecules would be favored. In a non-polar solvent, intramolecular interactions and steric effects would be more dominant in determining the preferred conformation. This information is crucial for understanding the molecule's behavior in different chemical and biological media.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Studies

QSAR and QSPR studies are computational methodologies that aim to correlate the chemical structure of a compound with its biological activity or physicochemical properties, respectively. These models are instrumental in medicinal chemistry and drug discovery for predicting the efficacy and characteristics of new molecules.

Descriptor Calculation and Feature Selection

The foundation of any QSAR/QSPR model lies in the calculation of molecular descriptors, which are numerical representations of a molecule's chemical and physical characteristics. For a compound like this compound, a wide array of descriptors would typically be calculated, categorized as follows:

1D Descriptors: These are the most straightforward and include counts of atoms, bonds, and molecular weight.

2D Descriptors: These are derived from the 2D representation of the molecule and describe its topology and connectivity. Examples include topological indices and molecular connectivity indices.

3D Descriptors: These descriptors are calculated from the 3D conformation of the molecule and include information about its shape, size, and steric properties.

Physicochemical Descriptors: These relate to the compound's physicochemical properties, such as lipophilicity (LogP), solubility, and polar surface area.

Quantum Chemical Descriptors: These are derived from quantum mechanical calculations and provide insights into the electronic properties of the molecule, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), as well as dipole moments.

Once a large pool of descriptors is calculated, feature selection is a critical step to identify the most relevant descriptors that have a significant correlation with the activity or property of interest. This process helps in building a robust and predictive model by eliminating redundant or irrelevant descriptors.

No specific studies detailing the calculation and selection of descriptors for this compound were identified.

Predictive Model Development for Chemical Space Exploration

After selecting the most informative descriptors, a predictive model is developed using various statistical and machine learning techniques. The goal is to establish a mathematical relationship between the selected descriptors (independent variables) and the biological activity or property (dependent variable). Common methods for model development include:

Multiple Linear Regression (MLR)

Partial Least Squares (PLS)

Support Vector Machines (SVM)

Artificial Neural Networks (ANN)

A well-validated QSAR/QSPR model can then be used to predict the activity or properties of new, untested compounds within the same chemical class. This allows for the virtual screening and exploration of a vast chemical space to identify promising candidates for synthesis and further testing.

Specific predictive models for the chemical space exploration of this compound have not been reported in the reviewed literature.

Molecular Docking and Ligand-Target Interaction Modeling

Molecular docking is a computational technique that predicts the preferred orientation of a small molecule (ligand) when it binds to a larger molecule, typically a protein (receptor). This method is invaluable for understanding the mechanism of action of a drug and for structure-based drug design.

Protein-Ligand Binding Site Prediction and Characterization

The initial step in a molecular docking study is the identification and characterization of the binding site on the target protein. This can be done through experimental methods like X-ray crystallography or through computational approaches that predict potential binding pockets based on the protein's surface topology and physicochemical properties. Once a binding site is identified, its characteristics, such as size, shape, and the nature of the amino acid residues lining the pocket (e.g., hydrophobic, polar, charged), are analyzed.

There are no available studies that predict or characterize a specific protein-ligand binding site for this compound.

Mechanistic Biological Investigations Excluding Clinical, Dosage, Safety, and Adverse Effects

Structure-Mechanism Relationships for Biological Activity

Elucidation of Key Pharmacophoric Features

The biological activity of 5-Isopropoxypyridin-2-amine and related aminopyridine derivatives is intrinsically linked to its key structural motifs. The core pharmacophore consists of a pyridine (B92270) ring substituted with an amino group at the 2-position and an isopropoxy group at the 5-position.

The primary amine at the 2-position is a critical feature, often acting as a key hydrogen bond donor and a site for potential metabolic activation or interaction with biological targets. Studies on structurally similar thieno[2-3-b]pyridines have shown that functionalization of the 3-amino group leads to a significant loss of anti-proliferative activity, suggesting this primary amine is essential for maximal efficacy mdpi.com.

The isopropoxy group at the 5-position contributes to the molecule's lipophilicity, which can influence its absorption, distribution, metabolism, and excretion (ADME) properties. The size and orientation of this alkoxy group can also play a role in the molecule's binding affinity to its target proteins. In related compound series, such as 2,5-dimethoxyphenylpiperidines, the presence and position of alkoxy groups on the aromatic ring are crucial for agonist activity at serotonin (B10506) receptors nih.gov. Deletion or relocation of these groups can lead to a significant drop in potency, highlighting their importance in the pharmacophore nih.gov.

The pyridine ring itself serves as a scaffold, orienting the key functional groups in a specific spatial arrangement for optimal interaction with biological targets. The nitrogen atom in the pyridine ring can also participate in hydrogen bonding or coordination with metal ions within enzyme active sites.

| Feature | Importance | Potential Interactions |

| 2-Amino Group | High | Hydrogen bond donor, potential for metabolic activation |

| 5-Isopropoxy Group | Moderate to High | Lipophilicity, steric interactions, potential hydrogen bond acceptor |

| Pyridine Ring | High | Scaffold, hydrogen bond acceptor (ring nitrogen) |

Modulating Activity Through Structural Modifications

The biological activity of this compound can be fine-tuned through strategic structural modifications. These modifications can alter the compound's potency, selectivity, and pharmacokinetic profile.

Modifications of the 2-Amino Group:

Alkylation: Introduction of alkyl groups to the primary amine can modulate its basicity and steric profile. While in some related thieno[2-3-b]pyridines this leads to a loss of activity, in other scaffolds like 2,5-dimethoxyphenylpiperidines, N-alkylation has been explored to alter receptor selectivity and potency nih.gov.

Acylation: Conversion of the amine to an amide can significantly alter its electronic properties and hydrogen bonding capacity, often leading to a decrease in activity where a primary amine is crucial.

Modifications of the 5-Isopropoxy Group:

Alkoxy Chain Length and Branching: Varying the length and branching of the alkoxy chain can impact lipophilicity and steric interactions. For instance, replacing the isopropoxy group with a methoxy (B1213986) or ethoxy group could alter the compound's fit within a binding pocket.

Replacement with other Functional Groups: Substitution of the isopropoxy group with halogens, alkyl groups, or other functionalities can dramatically change the electronic and steric properties of the pyridine ring, leading to altered biological activity.

Modifications of the Pyridine Ring:

Introduction of Additional Substituents: Adding further substituents to the pyridine ring can influence its electronic nature and provide additional points of interaction with a biological target.

Bioisosteric Replacement: Replacing the pyridine ring with other heterocyclic systems, such as pyrimidine (B1678525) or pyrazine, can be explored to improve properties like metabolic stability or to investigate the importance of the ring nitrogen's position.

Structure-activity relationship studies on related aminopyridine derivatives have shown that even minor modifications can have a profound impact on biological activity. For example, in a series of 5-amino-2-pyridinecarboxylic acid derivatives, the nature of the substituent on the 5-amino group was a key determinant of their antihypertensive potency nih.gov. Similarly, for isosteviol (B191626) derivatives, modifications at different positions on the molecular scaffold resulted in a wide range of pharmacological activities, including anticancer and anti-tuberculosis effects scienceopen.com.

Exploration of Specific Biological Pathways and Cellular Processes

While the precise molecular targets of this compound are still under investigation, research on analogous compounds provides insights into the potential biological pathways and cellular processes it may modulate.

Modulation of Cellular Signaling Cascades

Based on the activities of similar heterocyclic compounds, this compound may interfere with various cellular signaling cascades. For instance, some aminopyridine derivatives have been shown to possess anti-proliferative activity by interfering with phospholipid metabolism through the inhibition of phosphatidylinositol-specific phospholipase C (PI-PLC) mdpi.com. This enzyme plays a crucial role in signal transduction pathways that regulate cell growth, differentiation, and apoptosis.

Furthermore, compounds with a substituted aminopyridine scaffold have been investigated for their effects on serotonin receptors, which are involved in a multitude of physiological and pathological processes nih.gov. Agonist or antagonist activity at these receptors can modulate downstream signaling pathways, impacting neurotransmission and cellular function.

Antimicrobial Mechanisms

Recent studies on novel quinoxaline-based compounds, which share some structural similarities with substituted pyridines, have revealed potent antibacterial activity. One of the key mechanisms identified is the disruption of the bacterial cell membrane's structural integrity nih.gov. This leads to the leakage of intracellular components and ultimately results in bacterial cell death nih.gov. It is plausible that this compound could exert antimicrobial effects through a similar mechanism of membrane disruption.

The table below summarizes the minimum inhibitory concentrations (MICs) of a related quinoxaline (B1680401) compound (5p) against various bacterial strains, illustrating the potential for this class of compounds to exhibit broad-spectrum antibacterial activity nih.gov.

| Bacterial Strain | MIC (μg/mL) of Compound 5p |

| S. aureus | 4–16 |

| B. subtilis | 8–32 |

| MRSA | 8–32 |

| E. coli | 4–32 |

Emerging Applications and Material Science Contributions

Role of 5-Isopropoxypyridin-2-amine in Catalysis and Ligand Synthesis

The presence of the 2-amino and pyridine (B92270) nitrogen atoms makes this compound a prime candidate for applications in coordination chemistry and catalysis.

The 2-aminopyridine (B139424) moiety is a well-established bidentate ligand, capable of coordinating to a wide range of metal ions through both the pyridine and the amino nitrogen atoms. The isopropoxy group at the 5-position could influence the electronic properties of the pyridine ring, thereby modulating the stability and reactivity of the resulting metal complexes. The steric bulk of the isopropoxy group could also play a role in controlling the coordination geometry around the metal center.

Table 1: Potential Metal Coordination Complexes with this compound

| Metal Ion | Potential Coordination Geometry | Potential Catalytic Application |

| Palladium(II) | Square Planar | Cross-coupling reactions |

| Copper(II) | Distorted Square Planar/Octahedral | Oxidation reactions |

| Ruthenium(II) | Octahedral | Hydrogenation/transfer hydrogenation |

| Iron(II/III) | Octahedral | Bio-inorganic modeling |

This table is hypothetical and based on the coordination chemistry of similar aminopyridine ligands.

Beyond its role as a ligand in metal-catalyzed reactions, the amino group of this compound could potentially function as an organocatalyst. Primary amines are known to participate in various organic transformations, such as in the formation of enamines and imines, which are key intermediates in many carbon-carbon bond-forming reactions.

Utilization in Material Science and Advanced Functional Materials

The bifunctional nature of this compound, possessing both a reactive amino group and a functionalized aromatic ring, suggests its potential as a monomer or precursor in the synthesis of advanced materials.

The primary amine group could be utilized for the synthesis of various polymers. For instance, it could undergo condensation polymerization with dicarboxylic acids or their derivatives to form polyamides. It could also serve as an initiator or a monomer in ring-opening polymerizations. The isopropoxy group would then be a pendant functionality along the polymer chain, potentially influencing the polymer's solubility, thermal properties, and morphology.

Pyridine-based materials have been extensively investigated for their applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors. The electronic properties of the pyridine ring in this compound, modified by the electron-donating amino and isopropoxy groups, could make it a suitable building block for new organic semiconductors. Its ability to coordinate with metal ions also opens up the possibility of forming phosphorescent metal-organic complexes for use in OLEDs.

Development of Advanced Analytical Methods Utilizing the Compound's Properties

While no specific analytical methods have been developed for this compound due to the lack of dedicated research, its chemical properties suggest several avenues for its detection and quantification. The presence of the chromophoric pyridine ring would allow for UV-Visible spectrophotometric detection. The basicity of the amino and pyridine nitrogen atoms would enable its analysis by acid-base titration or various forms of chromatography, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC), likely after derivatization of the amine group.

Table 2: Potential Analytical Techniques for this compound

| Analytical Technique | Principle of Detection | Potential Sample Matrix |

| UV-Visible Spectroscopy | Absorption of UV light by the pyridine ring | Solutions in organic solvents |

| High-Performance Liquid Chromatography (HPLC) | Separation based on polarity, with UV detection | Reaction mixtures, environmental samples |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation based on volatility and mass-to-charge ratio | Volatile organic compound mixtures |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Analysis of the magnetic properties of atomic nuclei | Structural elucidation of the pure compound |

This table outlines potential analytical methods and is not based on established protocols for this specific compound.

Future Perspectives and Unexplored Research Avenues

Integration with Artificial Intelligence and Machine Learning for Drug Discovery (non-clinical aspects)

The integration of Artificial Intelligence (AI) and Machine Learning (ML) has begun to revolutionize pharmaceutical research by accelerating the timeline and reducing the costs associated with drug discovery. mdpi.comdrugdiscoverynews.com These computational tools can analyze vast datasets to identify patterns, predict properties, and generate novel molecular structures, shifting drug discovery from a trial-and-error approach to a more data-driven process. mdpi.com For a scaffold like 5-Isopropoxypyridin-2-amine, AI/ML offers several unexplored avenues for development.

| AI/ML Application | Potential Impact on this compound Research |

| De Novo Drug Design | Generation of novel derivatives with optimized binding affinity and selectivity for specific protein targets (e.g., kinases, helicases). |

| Virtual Screening | High-throughput computational screening of virtual libraries based on the this compound scaffold against various disease targets. |

| ADMET Prediction | Early-stage prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity properties to filter out candidates likely to fail in later stages. |

| Synthetic Accessibility Scoring | Evaluating the ease of synthesis for newly designed derivatives, ensuring that computational hits are practically achievable in the laboratory. drugtargetreview.com |

| Reaction Pathway Optimization | Proposing efficient and high-yield synthetic routes for both the core scaffold and its derivatives. |

Novel Synthetic Methodologies for Enhanced Sustainability

Modern organic chemistry places a strong emphasis on the development of sustainable and environmentally friendly synthetic methods, often referred to as "green chemistry." These methodologies aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. The synthesis of heterocyclic compounds like this compound presents a significant opportunity for applying these principles.

Future research could focus on developing a one-pot, multi-component reaction for the synthesis of this compound. Such processes are inherently more sustainable as they reduce the number of intermediate purification steps, thereby saving solvents and energy. Another avenue involves the exploration of greener catalysts, such as heterogeneous or nano-catalysts, which can be easily recovered and recycled, reducing waste and cost. nih.gov The use of alternative energy sources like microwave irradiation or mechanochemistry could also dramatically reduce reaction times and energy consumption compared to conventional heating methods.

Furthermore, replacing traditional organic solvents with more benign alternatives like water, supercritical fluids, or bio-based solvents would significantly enhance the environmental profile of the synthesis.

| Sustainable Approach | Description | Potential Advantage for this compound Synthesis |

| Catalyst Innovation | Use of recyclable heterogeneous or biocatalysts (enzymes) instead of stoichiometric reagents. | Reduced chemical waste, lower catalyst loading, and easier product purification. |

| Alternative Solvents | Replacing volatile organic compounds (VOCs) with water, ionic liquids, or solvent-free conditions. | Improved safety profile and reduced environmental pollution. |

| Energy Efficiency | Employing microwave-assisted or flow chemistry techniques instead of conventional batch heating. | Faster reaction rates, improved yields, and lower energy consumption. |

| Atom Economy | Designing syntheses, such as cascade or one-pot reactions, where the maximum number of atoms from the reactants are incorporated into the final product. | Minimized byproduct formation and more efficient use of raw materials. |

Advanced Spectroscopic Techniques for Real-Time Mechanistic Monitoring

A deep understanding of reaction mechanisms is crucial for optimizing synthetic processes, improving yields, and controlling impurity profiles. Traditional analytical methods often rely on analyzing samples at the end of a reaction. However, advanced spectroscopic techniques now allow for real-time, in-situ monitoring of chemical transformations as they occur.

Applying techniques like Flow Nuclear Magnetic Resonance (FlowNMR) spectroscopy or in-situ Fourier-transform infrared (FTIR) spectroscopy to the synthesis of this compound could provide invaluable mechanistic insights. sigmaaldrich.com These methods can track the concentration of reactants, intermediates, and products in real time, allowing for the precise determination of reaction kinetics and the identification of transient or unstable intermediates that might be missed by conventional analysis.

This detailed mechanistic data would enable chemists to rationally optimize reaction conditions (e.g., temperature, catalyst loading, addition rates) to maximize yield and minimize the formation of impurities. This level of process understanding is not only valuable for laboratory-scale synthesis but is also critical for ensuring reproducibility and quality control during scale-up for potential industrial production.

| Spectroscopic Technique | Information Gained | Application in Synthesis of this compound |

| In-situ FTIR/Raman | Real-time tracking of functional group changes. | Monitoring the conversion of starting materials and the formation of the amine and ether groups. |

| FlowNMR Spectroscopy | Detailed structural information on all soluble species in the reaction mixture. | Unambiguous identification of intermediates, byproducts, and quantification of reaction kinetics. |

| Process Mass Spectrometry | Continuous analysis of volatile components and reaction endpoints. | Monitoring reaction progress and detecting trace impurities. |

| UV-Vis Spectroscopy | Concentration changes of chromophoric species. | Tracking the formation of the pyridine (B92270) ring system and determining reaction rates. |

Expanding Chemical Space through Combinatorial Approaches

Combinatorial chemistry is a powerful strategy used in drug discovery to rapidly generate large, diverse libraries of related compounds. This approach involves systematically combining a set of chemical "building blocks" in various combinations. Given that this compound is a valuable intermediate, it represents an ideal scaffold for combinatorial library synthesis.

The primary amine group on the this compound molecule is a versatile chemical handle that can be readily modified. A combinatorial approach could involve reacting this amine with a diverse set of building blocks, such as carboxylic acids (to form amides), aldehydes (to form imines, followed by reduction to secondary amines), or isocyanates (to form ureas). By performing these reactions in a parallel format, a large library of novel derivatives can be synthesized efficiently.

These libraries can then be subjected to high-throughput screening against a wide array of biological targets, such as enzymes or receptors implicated in various diseases. This strategy significantly increases the probability of discovering a "hit" compound with desirable biological activity, such as the 2-amino-5-aryl-pyridines identified as potent PERK kinase inhibitors. nih.gov This expands the therapeutic potential of the this compound core far beyond its initial applications.

| Building Block (R-X) | Reaction Type with this compound | Resulting Functional Group | Potential Diversity |

| Carboxylic Acids (R-COOH) | Amide Coupling | Amide | Hundreds of commercially available carboxylic acids. |

| Aldehydes (R-CHO) | Reductive Amination | Secondary Amine | Thousands of diverse aldehydes. |

| Sulfonyl Chlorides (R-SO₂Cl) | Sulfonamide Formation | Sulfonamide | Wide variety of aryl and alkyl sulfonyl chlorides. |

| Isocyanates (R-NCO) | Urea Formation | Urea | Diverse isocyanates for exploring hydrogen bonding interactions. |

Q & A

Q. What synthetic strategies are optimal for preparing 5-Isopropoxypyridin-2-amine, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves nucleophilic substitution or coupling reactions. For pyridine derivatives, a common approach is substituting halogen atoms (e.g., bromine or chlorine) at the 5-position with isopropoxy groups. For example, describes the use of isopropylamine in nucleophilic substitution with 4-chloro-5-methylpyrimidine under ethanol or acetonitrile at 50–80°C, achieving high yields through temperature control . Catalytic systems like Pd/Cu for cross-coupling (e.g., Suzuki-Miyaura reactions, as in ) may enhance regioselectivity . Optimize solvent polarity and inert atmosphere to minimize side reactions.

Q. How can spectroscopic techniques (NMR, IR, MS) differentiate this compound from structural analogs?

- Methodological Answer :

- ¹H NMR : The isopropoxy group’s methine proton (CH) appears as a septet (~4.5–5.0 ppm), while the pyridine ring protons exhibit distinct splitting patterns (e.g., aromatic protons at 6.5–8.5 ppm). Compare with analogs like 5-Fluoro-2-methoxypyridin-4-amine (), where fluorine substitution alters chemical shifts .

- IR : The amine (-NH₂) stretching frequency (~3300–3500 cm⁻¹) and ether (C-O-C) stretch (~1100 cm⁻¹) are critical markers.

- HRMS : Exact mass analysis (e.g., molecular formula C₈H₁₂N₂O) resolves isotopic patterns, distinguishing it from halogenated analogs (e.g., 5-Bromo-2-aminopyridine in ) .

Advanced Research Questions

Q. What computational methods (DFT, molecular docking) predict the reactivity or biological activity of this compound?

- Methodological Answer : Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to assess nucleophilic/electrophilic sites. For biological activity, molecular docking against protein targets (e.g., enzymes in ) evaluates binding affinities. Use software like Gaussian or AutoDock Vina, parameterizing force fields with experimental data (e.g., crystal structures of related compounds in ). Validate predictions with in vitro assays, such as enzyme inhibition studies .

Q. How do steric and electronic effects of the isopropoxy group influence regioselectivity in further functionalization (e.g., alkylation, acylation)?

- Methodological Answer : The bulky isopropoxy group at the 5-position creates steric hindrance, directing electrophilic attacks to the 3- or 4-position of the pyridine ring. Electronic effects (e.g., electron-donating via oxygen) activate the ring for reactions like nitration or halogenation. For example, highlights how substituents on pyrimidine analogs guide reaction pathways . Kinetic vs. thermodynamic control can be studied via temperature-dependent experiments.

Q. What strategies resolve contradictions in spectroscopic data vs. computational predictions for this compound?

- Methodological Answer : Discrepancies often arise from solvent effects, tautomerism, or crystal packing. For example:

- Tautomerism : Use variable-temperature NMR to detect amine-proton exchange (e.g., notes similar challenges in indole-pyridine hybrids) .

- Solvent Corrections : Recalculate DFT simulations with explicit solvent models (e.g., PCM in Gaussian) to match experimental NMR shifts .

- X-ray Crystallography : Resolve absolute configuration (e.g., as in for imidazo-pyridine derivatives) .

Experimental Design & Data Analysis

Q. How to design stability studies for this compound under varying pH and temperature conditions?

- Methodological Answer :

- Accelerated Stability Testing : Expose the compound to pH 1–13 buffers at 40–80°C for 1–4 weeks (per ICH guidelines). Monitor degradation via HPLC/LC-MS, comparing with analogs like 5-Fluoro-2-methoxypyridin-4-amine () .

- Kinetic Modeling : Use Arrhenius plots to extrapolate shelf-life. Identify degradation products (e.g., hydrolysis of the isopropoxy group to phenol derivatives).

Q. What chromatographic methods (HPLC, TLC) effectively separate this compound from byproducts?

- Methodological Answer :

- HPLC : Use a C18 column with a gradient of acetonitrile/water (0.1% formic acid). Adjust retention times by comparing with structurally similar compounds (e.g., 3-Iodo-4-methoxypyridin-2-amine in ) .

- TLC : Optimize mobile phases (e.g., ethyl acetate:hexane, 3:7) and visualize with ninhydrin for amine detection.

Biological & Pharmacological Research

Q. How to evaluate the compound’s potential as a kinase inhibitor using biochemical assays?

- Methodological Answer :

- Enzyme Assays : Test inhibition against purified kinases (e.g., EGFR, JAK2) using ADP-Glo™ or fluorescence-based assays. Compare IC₅₀ values with known inhibitors (e.g., ’s fluoropyrimidine derivatives) .

- Cellular Assays : Measure proliferation inhibition in cancer cell lines (e.g., MTT assay), correlating with kinase activity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.